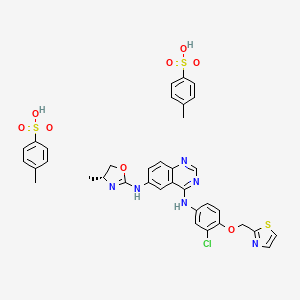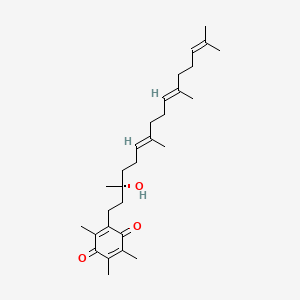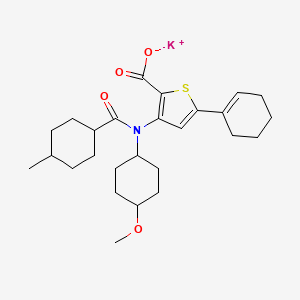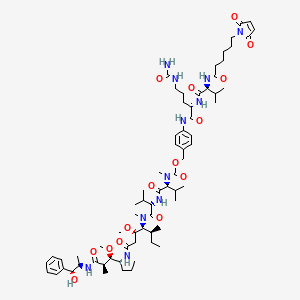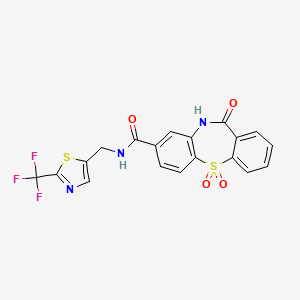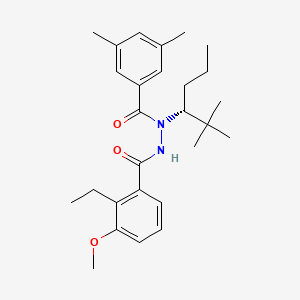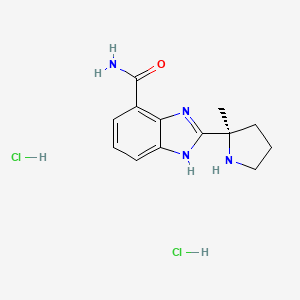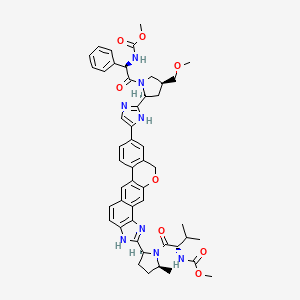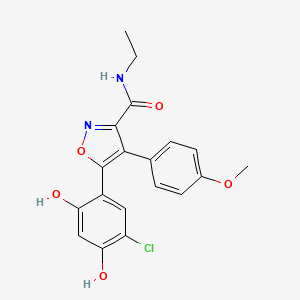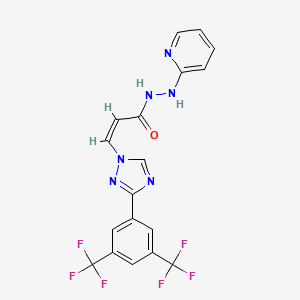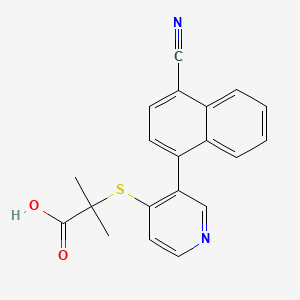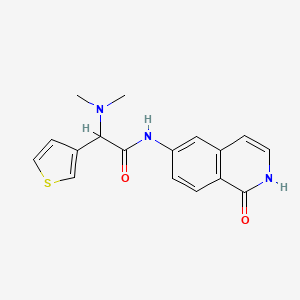
VU0001171
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
VU0001171 is a bioactive chemical.
科学的研究の応用
VU0001171, a specific scientific subject, has been a focal point in various research studies. Here, we delve into the scientific applications and implications of this topic, excluding drug use, dosage, and side effects.
Genetic Variants and Disease Susceptibility
BRCA1/2 Variants of Uncertain Significance (VUS)
VUS in BRCA genes are common in genetic testing for cancer susceptibility. A model providing pathogenicity scores for these variants aids in clinical management (Lindor et al., 2013).
Human Genome Project Insights
The Human Genome Project has shed light on large-scale biology, including the understanding of disease genes like BRCA1/2 (Collins, Morgan, & Patrinos, 2003).
Ethical and Policy Issues with VUS
The detection of VUS, particularly in well-characterized genes like BRCA1/2, raises ethical and policy challenges in genetic testing and clinical care (Cheon, Mozersky, & Cook-Deegan, 2014).
Genetic Testing Trends and Results
- Germline Genetic Testing in Cancer: The prevalence of VUS and pathogenic variants in genes like BRCA1/2 highlights the evolving use and implications of genetic testing in cancer risk reduction and treatment (Kurian et al., 2021).
Science in Society
- Belief in Science: Scientific breakthroughs, like advancements in genetic research, contrast with challenges in maintaining scientific credibility and authority in society (Vekemans, 2023).
Genetic Counselors’ Information Needs
- Information Needs for VUS Results: Genetic counselors’ need for detailed information on VUS reports in cancer genetic testing is crucial for better counseling and patient management (Scherr et al., 2015).
特性
CAS番号 |
307506-49-6 |
|---|---|
製品名 |
VU0001171 |
分子式 |
C16H14N4O |
分子量 |
278.32 |
IUPAC名 |
4-[(1E)-[2-(3-methylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]phenol |
InChI |
InChI=1S/C16H14N4O/c1-11-16(19-15-5-3-2-4-14(15)18-11)20-17-10-12-6-8-13(21)9-7-12/h2-10,21H,1H3,(H,19,20)/b17-10+ |
InChIキー |
WDPUHMPVZBSBGB-LICLKQGHSA-N |
SMILES |
OC1=CC=C(/C=N/NC2=NC3=CC=CC=C3N=C2C)C=C1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
VU0001171, VU 0001171, VU-0001171 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



